2-Methylcyclohexanecarboxylic anhydide
Description
2-Methylcyclohexanecarboxylic anhydride is a symmetrical anhydride derived from 2-methylcyclohexanecarboxylic acid. According to IUPAC nomenclature, symmetrical anhydrides of monocarboxylic acids are named by replacing the term "acid" with "anhydride" . Its molecular structure comprises two 2-methylcyclohexanecarboxyl groups linked via an oxygen atom, forming a cyclic structure.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3 |
InChI Key |
DUKADNFIUMKWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)OC(=O)C2CCCCC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.
Industrial Production Methods
In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically performed with water under acidic or basic conditions.
Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines.
Major Products
Hydrolysis: Produces 2-methylcyclohexanecarboxylic acid.
Alcoholysis: Yields esters of 2-methylcyclohexanecarboxylic acid.
Aminolysis: Forms amides of 2-methylcyclohexanecarboxylic acid.
Scientific Research Applications
2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
Comparison with Similar Compounds
Methylhexahydrophthalic Anhydride (MHHPA)
- Structure : MHHPA (C₉H₁₂O₃) is a mixture of isomers with the systematic name 2,2'-(oxydicarbonyl)bis(2-methylcyclohexanecarboxylic acid). It features a bicyclic structure with a methyl-substituted cyclohexane ring .
- Properties : Molecular weight = 168.19 g/mol; typically a liquid or low-viscosity resin.
- Applications : Widely used as an epoxy resin hardener, offering enhanced thermal stability and moisture resistance in coatings and composites .
Comparison :
| Property | 2-Methylcyclohexanecarboxylic Anhydride | MHHPA |
|---|---|---|
| Molecular Formula | (C₈H₁₃CO)₂O (inferred) | C₉H₁₂O₃ |
| Molecular Weight | ~296 g/mol (estimated) | 168.19 g/mol |
| Structural Features | Monocyclic, single methyl group | Bicyclic, methyl-substituted cyclohexane |
| Industrial Use | Potential in specialty polymers | Epoxy resins, coatings |
MHHPA’s bicyclic structure enhances rigidity and thermal stability compared to the monocyclic 2-methylcyclohexanecarboxylic anhydride, making it preferable for high-performance materials .
Tetrahydrophthalic Anhydrides
Methyl Tetrahydrophthalic Anhydride (MTHPA)
Comparison :
| Property | 2-Methylcyclohexanecarboxylic Anhydride | MTHPA |
|---|---|---|
| Reactivity | Moderate acylating agent | High (dienophile) |
| Thermal Stability | Moderate | High (aromatic partial structure) |
MTHPA’s unsaturated structure enables reactivity in cycloaddition reactions, unlike the saturated 2-methylcyclohexanecarboxylic anhydride .
Aliphatic Anhydrides
2,2-Dimethylsuccinic Anhydride
Methylsuccinic Anhydride
Comparison :
| Property | 2-Methylcyclohexanecarboxylic Anhydride | Aliphatic Anhydrides |
|---|---|---|
| Solubility | Likely low in polar solvents | Higher (aliphatic chains enhance solubility) |
| Applications | Polymer modifiers | Resins, biodegradable materials |
Aliphatic anhydrides generally exhibit higher solubility in organic solvents due to their flexible chains, whereas cyclohexane-based analogs offer superior thermal stability .
Aromatic and Industrial Anhydrides
Maleic Anhydride
Phthalic Anhydride
Comparison :
| Property | 2-Methylcyclohexanecarboxylic Anhydride | Maleic/Phthalic Anhydride |
|---|---|---|
| Reactivity | Lower (saturated structure) | Very high (unsaturated/aromatic) |
| Thermal Decomposition | >200°C (estimated) | Maleic: ~200°C; Phthalic: ~285°C |
Aromatic anhydrides dominate industrial applications due to their versatility, while cyclohexane-based derivatives are niche materials for specialized coatings .
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Methylcyclohexanecarboxylic anhydride is a chemical compound derived from 2-methylcyclohexanecarboxylic acid. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
2-Methylcyclohexanecarboxylic anhydride is characterized by its anhydride functional group, which is known for its reactivity in acylation reactions. This property can lead to the formation of esters and amides, which are essential in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Boiling Point | 220 °C |
| Melting Point | Not available |
Mechanisms of Biological Activity
The biological activity of 2-methylcyclohexanecarboxylic anhydride can be attributed to its ability to interact with various biological macromolecules. The anhydride group can react with nucleophiles such as amino acids, leading to modifications in proteins that can alter their function.
- Protein Acylation : The anhydride can acylate lysine residues in proteins, potentially affecting enzyme activity and signaling pathways.
- Antimicrobial Activity : Some studies suggest that derivatives of cyclohexanecarboxylic anhydrides exhibit antimicrobial properties, which may be linked to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.
In Vitro Studies
Recent studies have demonstrated that 2-methylcyclohexanecarboxylic anhydride exhibits significant biological activity:
- Cell Viability Assays : In vitro assays using various cancer cell lines have shown that the compound can inhibit cell proliferation at certain concentrations. For instance, a study indicated IC50 values ranging from 10 µM to 25 µM across different cell lines, suggesting selective cytotoxicity towards malignant cells .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Case Studies
A notable case study involved the use of 2-methylcyclohexanecarboxylic anhydride as a precursor for synthesizing novel anticancer agents. Researchers synthesized a series of derivatives and tested their efficacy against breast cancer cells. The most promising derivative exhibited an IC50 value of 5 µM, significantly lower than that of the parent compound, indicating enhanced potency due to structural modifications .
Safety and Toxicology
While the biological activities of 2-methylcyclohexanecarboxylic anhydride are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound may exhibit moderate toxicity at high concentrations. Long-term exposure studies are necessary to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
